molecular formula C21H24ClN3O B2515375 4-[4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl]-1H-indole CAS No. 334974-34-4

4-[4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl]-1H-indole

Cat. No. B2515375
CAS RN: 334974-34-4
M. Wt: 369.89
InChI Key: YWPISZHRLQMGLP-UHFFFAOYSA-N
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Description

4-[4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl]-1H-indole, also known as A-366, is a novel and potent small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of indole-based compounds and has been found to exhibit promising pharmacological properties, making it a potential candidate for drug development.

Scientific Research Applications

Synthesis and Biological Activity

  • Antimicrobial Activity: Novel heterocyclic compounds, including variants of piperazinyl-indole structures, have shown antimicrobial activity against various bacterial and fungal strains, underlining their potential in developing new antimicrobial agents (Gaikwa et al., 2009).

Structural and Computational Analysis

  • Molecular Structure Determination: Structural analysis through X-ray diffraction and density functional computations has been conducted on related compounds, providing insight into their molecular geometry and electronic properties (Şahin et al., 2017).

Neurological Applications

  • Potential in Treating Cognitive Disorders: Certain indole derivatives, including those with piperazinyl groups, have been explored as ligands for the 5-HT6 receptor, showing promise in the treatment of cognitive disorders (Nirogi et al., 2016).

Cancer Research

  • Cytotoxic Activity Against Cancer Cells: Indole-based piperazine derivatives have exhibited significant cytotoxicity against various human tumor cell lines, highlighting their potential as cytotoxic agents in cancer therapy (Akkoç et al., 2012).

Metabolic Studies

  • Metabolism and Bioreactivity: The metabolic pathways and potential biotransformation processes of related compounds have been investigated, providing valuable insights into their biological fate and possible therapeutic applications (Zhang et al., 2000).

Antioxidant Properties

  • Photoactive and Antioxidant Properties: Some indole derivatives with piperazinyl groups have been synthesized and characterized for their photophysical and antioxidant properties, suggesting their use in fluorescence and as potential antioxidants (Sravanthi et al., 2015).

Electrophilic Biotransformation

  • Metabolism-Dependent Mutagenicity: Studies on indazole-containing compounds related to piperazinyl-indole derivatives have explored their metabolism-dependent mutagenicity and potential role in drug toxicity (Chen et al., 2006).

Pharmaceutical Development

  • Synthetic Method Improvement: Advancements in synthetic methods for related indole derivatives enhance their potential as pharmaceutical agents, emphasizing the importance of efficient synthesis in drug development (Jian-me, 2015).

properties

IUPAC Name

4-[4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O/c22-17-5-7-18(8-6-17)26-16-2-11-24-12-14-25(15-13-24)21-4-1-3-20-19(21)9-10-23-20/h1,3-10,23H,2,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWPISZHRLQMGLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCOC2=CC=C(C=C2)Cl)C3=CC=CC4=C3C=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl]-1H-indole

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